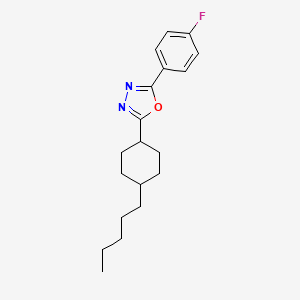

2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O/c1-2-3-4-5-14-6-8-15(9-7-14)18-21-22-19(23-18)16-10-12-17(20)13-11-16/h10-15H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFODJVWWHSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-fluorobenzohydrazide with 4-pentylcyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the oxadiazole ring into more reduced forms such as hydrazines.

Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). The major products formed depend on the nature of the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery. It serves as a starting point for the development of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Structural and Functional Attributes

- Substituents :

- Biological Activity :

- Antibacterial : Exhibits potent activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight.

- In vitro EC₅₀: 9.89 µg/mL (superior to bismerthiazole, EC₅₀ = 92.61 µg/mL, and thiodiazole copper, EC₅₀ = 121.82 µg/mL) .

- In vivo protective activity: 41.82% at 200 µg/mL (28 days post-spraying) .

- Plant Defense Induction : Enhances superoxide dismutase (SOD) and peroxidase (POD) activities in rice, mitigating oxidative stress caused by Xoo .

- EPS Inhibition : Suppresses exopolysaccharide (EPS) biosynthesis in Xoo by downregulating gumB, gumG, and gumM genes (inhibition rates: 94.88%, 68.14%, and 86.76%, respectively) .

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Antibacterial Activity Comparison

Anticancer Activity of Chlorophenyl/Fluorophenyl Derivatives

Substituent Effects on Physicochemical Properties

- Adamantane Derivatives (e.g., 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole): Crystallography: Monoclinic crystal system (space group P2₁/c) with Z = 4. Bulky adamantane groups influence packing density (Dₓ = 1.382 Mg/m³) . Bioactivity: Limited direct data, but structural rigidity may enhance stability for CNS applications .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) :

- The 4-fluorophenyl group at position 5 enhances antibacterial activity by improving membrane permeability and target binding .

- Methylsulfonyl at position 2 increases electrophilicity, potentiating interactions with bacterial enzymes .

Bulkier Substituents :

- Adamantane or cyclohexyl groups (e.g., in ’s 307332-40-7) improve lipophilicity, aiding penetration into lipid-rich bacterial membranes .

Thioether vs. Sulfonyl Groups :

- Thioether derivatives (e.g., 5a, 5g) exhibit fungicidal activity, while sulfonyl derivatives like Compound A specialize in antibacterial applications .

Biological Activity

2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole is a member of the oxadiazole class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure that includes a fluorophenyl group and a pentylcyclohexyl group, which may influence its biological interactions and therapeutic potential.

- Molecular Formula : C19H25FN2O

- Molecular Weight : 316.41 g/mol

- CAS Number : 866039-84-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may exert its effects by modulating enzyme activities or receptor functions, which can lead to significant biological outcomes such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated promising results against various cancer cell lines:

These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. For example, derivatives have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Specific findings include:

- A derivative with a similar structure exhibited stronger activity against E. coli compared to ampicillin and demonstrated antifungal activity against Aspergillus fumigatus better than terbinafine .

- The compound's mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes critical for bacterial survival .

Case Studies

In one notable study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities:

- Synthesis and Characterization : The compounds were characterized using NMR and mass spectrometry.

- Biological Screening : Compounds showed varying degrees of antibacterial activity; for instance, certain derivatives were significantly effective against Pseudomonas aeruginosa .

- Mechanistic Insights : Molecular docking studies indicated that these compounds might act as inhibitors of key enzymes involved in bacterial metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other oxadiazole derivatives:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | Chlorine instead of Fluorine | Enhanced reactivity |

| 2-(4-Methylphenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | Methyl group addition | Altered lipophilicity |

| 2-(4-Nitrophenyl)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | Nitro group introduction | Potentially increased potency |

These comparisons indicate that modifications to the phenyl groups can significantly impact the biological activity and pharmacological profile of oxadiazoles.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can researchers analyze the electronic effects of substituents on fluorescence efficiency in oxadiazole-based scintillators?

Methodological Answer :

The fluorescence properties of oxadiazoles depend on substituent electronic effects. Techniques include:

- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (λmax) and quantum yields.

- Computational Modeling : Density Functional Theory (DFT) calculations to map HOMO-LUMO energy gaps. For example, electron-withdrawing groups (e.g., -F) enhance fluorescence by stabilizing excited states .

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclohexyl protons as multiplet at δ 1.2–2.1 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]+ expected at m/z 385.18) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity) .

Advanced: How can contradictory bioactivity data across studies (e.g., anticancer vs. anti-inflammatory) be resolved?

Methodological Answer :

Contradictions arise from assay conditions or structural variations. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., MCF7 for breast cancer) and dose ranges (e.g., 10⁻⁵–10⁻⁷ M) .

- SAR Analysis : Compare substituent effects. For example, 4-fluorophenyl groups enhance anticancer activity (98.74% inhibition in SF-295 cells), while 3,4-dimethoxyphenyl boosts anti-inflammatory effects (61.9% inhibition) .

Q. Methodological Answer :

- EPS Inhibition : Disrupts bacterial exopolysaccharide (EPS) production (e.g., 94.52% inhibition at 20 µg/mL against Xanthomonas oryzae), reducing pathogenicity .

- Membrane Disruption : Oxadiazoles interact with lipid bilayers, as shown via confocal microscopy with membrane-staining dyes .

Advanced: How can structure-activity relationships (SAR) guide the design of oxadiazoles with enhanced anticancer activity?

Methodological Answer :

Key SAR insights:

- Electron-Withdrawing Groups : Fluorine at the 4-position increases cytotoxicity (e.g., 2-(4-fluorophenyl) derivatives show >95% growth inhibition) .

- Heterocyclic Linkers : Substituting cyclohexyl with biphenyl groups improves π-π stacking with DNA/protein targets (e.g., docking scores < -8.0 kcal/mol with Topo I) .

Validation : Molecular docking against protein targets (e.g., SDH enzyme for fungicides) confirms binding modes .

Basic: What strategies improve the thermal stability of oxadiazole-based polymers?

Q. Methodological Answer :

- Rigid Backbones : Incorporate biphenyl or cyclohexyl groups to reduce molecular mobility.

- Dopant Blending : Mix with primary dopants like p-terphenyl (PTP) to enhance decomposition temperatures (>300°C) .

Advanced: What advanced analytical methods resolve ambiguities in regioselectivity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.